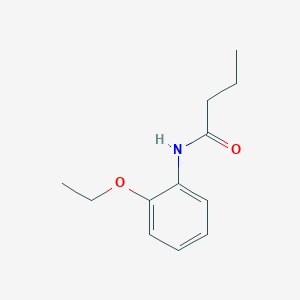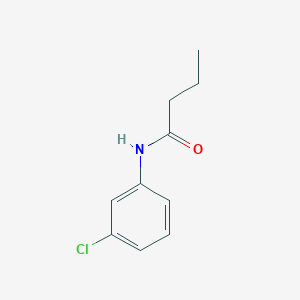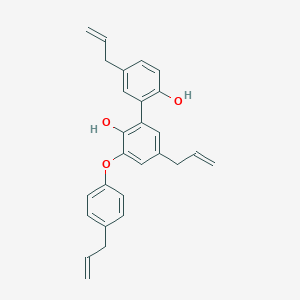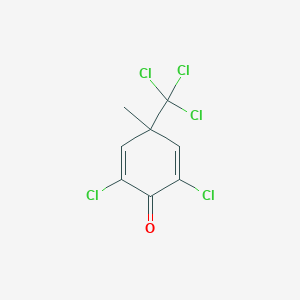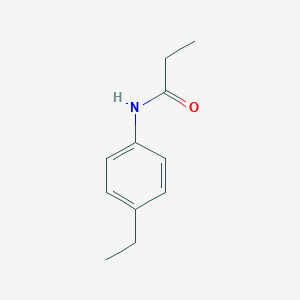
N-butan-2-yl-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-yl-4-chlorobenzamide, also known as BAC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the benzamide class of compounds and is commonly used as a research tool in the field of neuroscience. The purpose of
Wirkmechanismus
N-butan-2-yl-4-chlorobenzamide selectively binds to the benzodiazepine site of the GABAA receptor, which results in the inhibition of the receptor's activity. This inhibition leads to a decrease in the activity of the GABAergic system, which is responsible for the regulation of anxiety, mood, and sleep. The mechanism of action of N-butan-2-yl-4-chlorobenzamide is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemische Und Physiologische Effekte
N-butan-2-yl-4-chlorobenzamide has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease anxiety-like behavior, increase social interaction, and improve memory retention. In addition, N-butan-2-yl-4-chlorobenzamide has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-butan-2-yl-4-chlorobenzamide in lab experiments is its selectivity for the benzodiazepine site of the GABAA receptor. This selectivity allows researchers to study the role of this receptor in various physiological and pathological processes without affecting other neurotransmitter systems. However, one of the limitations of using N-butan-2-yl-4-chlorobenzamide is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for the use of N-butan-2-yl-4-chlorobenzamide in scientific research. One area of interest is the development of new drugs that target the GABAA receptor for the treatment of neurological and psychiatric disorders. Another area of interest is the study of the role of the GABAA receptor in the regulation of sleep and circadian rhythms. Finally, there is potential for the use of N-butan-2-yl-4-chlorobenzamide in the development of new anticonvulsant drugs.
Synthesemethoden
N-butan-2-yl-4-chlorobenzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chlorobenzoic acid with butan-2-amine in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC). This reaction results in the formation of N-butan-2-yl-4-chlorobenzamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-butan-2-yl-4-chlorobenzamide has been widely used in scientific research due to its ability to selectively block the activity of the GABAA receptor. The GABAA receptor is an important target for the development of drugs that can treat a variety of neurological and psychiatric disorders. By selectively blocking the activity of the GABAA receptor, N-butan-2-yl-4-chlorobenzamide can be used as a research tool to study the role of this receptor in various physiological and pathological processes.
Eigenschaften
CAS-Nummer |
7465-71-6 |
|---|---|
Produktname |
N-butan-2-yl-4-chlorobenzamide |
Molekularformel |
C11H14ClNO |
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
N-butan-2-yl-4-chlorobenzamide |
InChI |
InChI=1S/C11H14ClNO/c1-3-8(2)13-11(14)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
YVDLPBBDWKACMC-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)Cl |
Andere CAS-Nummern |
7465-71-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



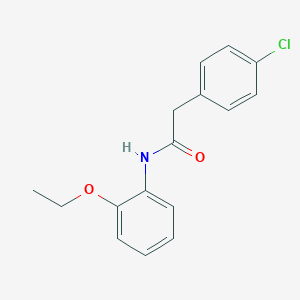

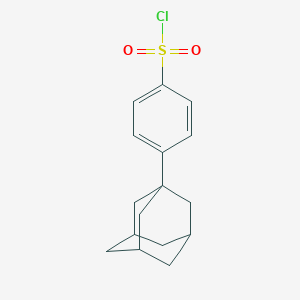
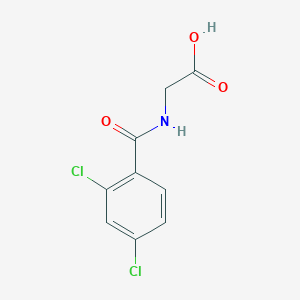
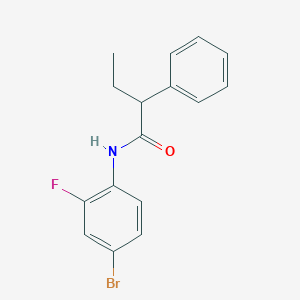
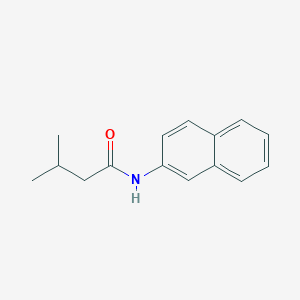
![2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole](/img/structure/B184515.png)
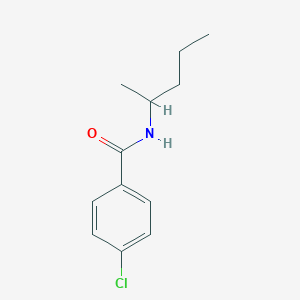
![1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B184519.png)
